
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, commonly known as IPOP, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. This molecule has a unique structure that makes it an attractive candidate for developing new drugs. In
Mecanismo De Acción
The exact mechanism of action of IPOP is not fully understood. However, it has been suggested that IPOP may act by inhibiting enzymes that are involved in the biosynthesis of important biomolecules such as nucleic acids and proteins. This inhibition can cause cell death and lead to the suppression of various biological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that IPOP can cause changes in the biochemical and physiological processes of cells. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. IPOP has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which play a key role in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPOP in lab experiments is its unique structure, which makes it an attractive candidate for developing new drugs. However, IPOP has some limitations in lab experiments. It is a highly reactive compound and requires careful handling to avoid decomposition. Additionally, the synthesis of IPOP is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on IPOP. One possible direction is to explore its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy. Another possible direction is to investigate the structure-activity relationship of IPOP to identify more potent and selective compounds. Additionally, the development of new synthetic methods for IPOP could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, IPOP is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IPOP have been discussed in this paper. Further research on IPOP could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of IPOP involves the reaction of 3-iodobenzoic acid with 4-methylphenylhydrazine to form 5-(3-iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. This reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride. The purity of IPOP can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
IPOP has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. IPOP has also been shown to inhibit the growth of cancer cells and induce apoptosis. These properties make IPOP a promising candidate for developing new drugs for the treatment of various diseases.
Propiedades
Número CAS |
6218-74-2 |
|---|---|
Nombre del producto |
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Fórmula molecular |
C15H11IN2O |
Peso molecular |
362.16 g/mol |
Nombre IUPAC |
5-(3-iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H11IN2O/c1-10-5-7-11(8-6-10)14-17-15(19-18-14)12-3-2-4-13(16)9-12/h2-9H,1H3 |
Clave InChI |
UMAKDYLCOFGWDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)I |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



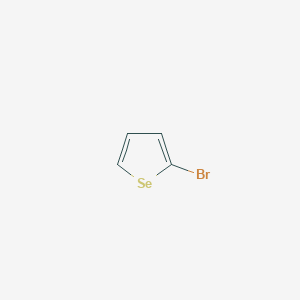
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
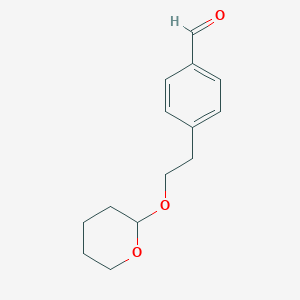
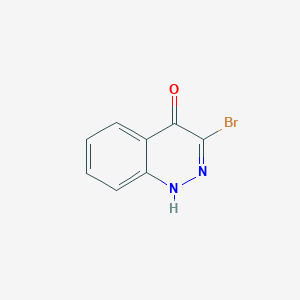
![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
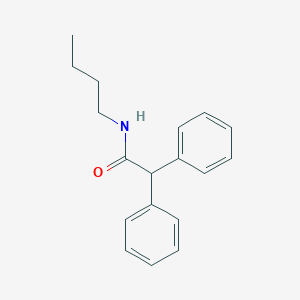
![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)
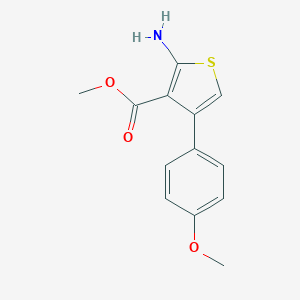
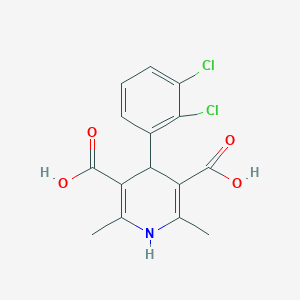
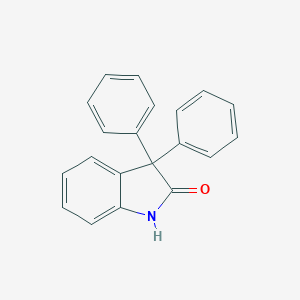
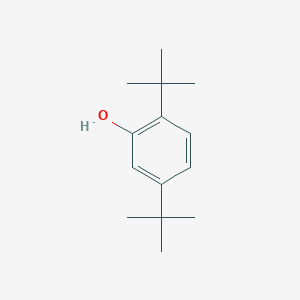
![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)